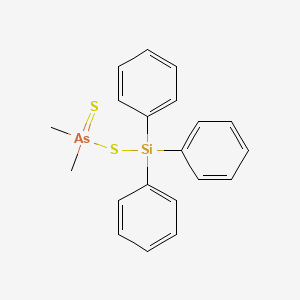![molecular formula C13H21N5O2 B14396989 N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea CAS No. 87977-11-5](/img/structure/B14396989.png)
N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyridazine ring, which is further connected to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea typically involves the reaction of a pyridazinone derivative with a morpholine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyridazinone, followed by the addition of the morpholine derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its activity against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-[4-(morpholin-4-yl)pyridazin-3-yl]urea
- N-Butyl-N’-[6-(morpholin-4-yl)pyrimidin-3-yl]urea
- N-Butyl-N’-[6-(morpholin-4-yl)pyrazin-3-yl]urea
Uniqueness
N-Butyl-N’-[6-(morpholin-4-yl)pyridazin-3-yl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a pyridazine ring and a urea moiety makes it particularly versatile for various applications .
Properties
CAS No. |
87977-11-5 |
|---|---|
Molecular Formula |
C13H21N5O2 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-butyl-3-(6-morpholin-4-ylpyridazin-3-yl)urea |
InChI |
InChI=1S/C13H21N5O2/c1-2-3-6-14-13(19)15-11-4-5-12(17-16-11)18-7-9-20-10-8-18/h4-5H,2-3,6-10H2,1H3,(H2,14,15,16,19) |
InChI Key |
ACDUDQSZSCLFRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NN=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
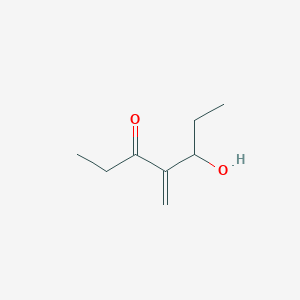
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
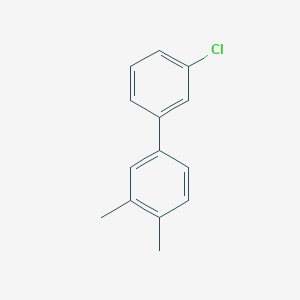
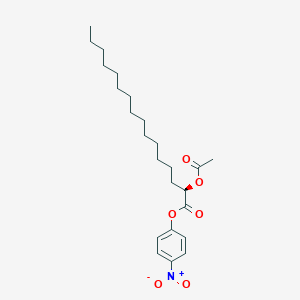
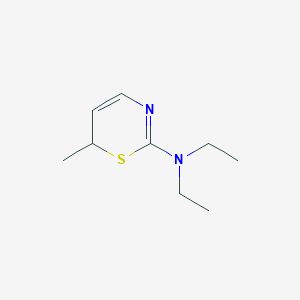
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
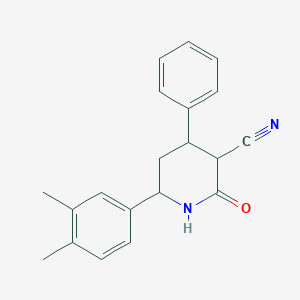
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
